molecular formula C5H9N3O B1352265 N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine CAS No. 588730-16-9

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Cat. No.: B1352265
CAS No.: 588730-16-9
M. Wt: 127.14 g/mol
InChI Key: ZKIQDRNNXDSBAF-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C5H9N3O It is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), polyphosphoric acid (PPA), or trifluoroacetic anhydride ((CF3CO)2O) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine
  • N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIQDRNNXDSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409442
Record name N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588730-16-9
Record name N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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